

# Administered activity and dosing regimen for 225Ac-PSMA-Trillium

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | PSMA-trillium |           |
| Cat. No.:            | B15610312     | Get Quote |

# Application Notes and Protocols: 225Ac-PSMA-Trillium

For Researchers, Scientists, and Drug Development Professionals

## Introduction

225Ac-**PSMA-Trillium** (also known as BAY 3563254) is a next-generation, investigational targeted alpha therapy currently under development for the treatment of advanced metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] This novel radiopharmaceutical is composed of three key components: a high-affinity small molecule that targets the prostate-specific membrane antigen (PSMA), a chelator that securely binds the potent alpha-emitting radionuclide Actinium-225 (225Ac), and a customized albumin-binding moiety.[4] The design aims to enhance the delivery of cytotoxic alpha radiation directly to PSMA-expressing tumor cells while potentially improving the therapeutic index and reducing off-target side effects, such as salivary gland toxicity.[2][5][6] Preclinical studies have demonstrated strong tumor growth inhibition in prostate cancer models.[5] A first-in-human Phase I clinical trial is currently underway to evaluate its safety, tolerability, and efficacy.[1][2][3]

## **Mechanism of Action**

225Ac-**PSMA-Trillium** operates on the principle of targeted radionuclide therapy.[6] Upon intravenous administration, the PSMA-targeting component of the molecule selectively binds to



## Methodological & Application

Check Availability & Pricing

PSMA, a protein that is highly overexpressed on the surface of prostate cancer cells.[4] Following this binding, the attached 225Ac radionuclide undergoes a series of alpha decays, releasing high-energy alpha particles in the immediate vicinity of the tumor cells.[1][6] These alpha particles have a short range and high linear energy transfer, causing localized and highly potent damage to the cancer cells, primarily through the induction of double-strand DNA breaks that are difficult to repair.[1][2][6] This targeted delivery of a cytotoxic payload is designed to lead to cell cycle arrest and ultimately, the death of the cancer cells, while the albumin-binding moiety is intended to prolong the circulation time and enhance tumor uptake.[4]





Click to download full resolution via product page

Figure 1: Mechanism of Action of 225Ac-PSMA-Trillium.



## **Administered Activity and Dosing Regimen**

The administered activity and dosing regimen for 225Ac-**PSMA-Trillium** are currently being evaluated in a Phase I clinical trial (NCT06217822).[1][2][3] The trial is designed as a dose-escalation and dose-expansion study to determine the recommended Phase II dose.[5]

| Parameter            | Description                                                                                                                                                  | Reference |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Clinical Phase       | Phase I                                                                                                                                                      | [1][2][3] |
| Study Title          | First-in-human Study of 225Ac-<br>PSMA-Trillium (BAY 3563254)<br>in Participants With Advanced<br>Metastatic Castration-resistant<br>Prostate Cancer (mCRPC) | [5]       |
| Identifier           | NCT06217822                                                                                                                                                  | [1][2]    |
| Patient Population   | Patients with advanced<br>metastatic castration-resistant<br>prostate cancer (mCRPC)                                                                         | [1][2]    |
| Administration Route | Intravenous slow injection                                                                                                                                   | [7]       |
| Dosing Schedule      | Once every 6 weeks for up to 4 cycles, or once every 4 weeks for up to 6 cycles.                                                                             | [5][8]    |
| Study Design         | Dose escalation and dose expansion                                                                                                                           | [8]       |

# **Experimental Protocols**Preclinical Evaluation

Preclinical studies for 225Ac-**PSMA-Trillium** involved both in vitro and in vivo characterization. [1][9]

In Vitro Studies:



- Cytotoxicity Assays: The potency of 225Ac-PSMA-Trillium was assessed in prostate cancer cell lines. For instance, in the LNCaP subclone C4-2, the compound induced potent cytotoxicity.[10]
- Stability: The stability of the radiolabeled compound was evaluated and demonstrated good stability for up to 48 hours.[10]

#### In Vivo Studies:

- Biodistribution: The distribution and clearance of 225Ac-PSMA-Trillium were studied in animal models. These studies showed a pharmacokinetic profile consistent with albumin binding, with approximately 5% of the injected dose per gram (% ID/g) remaining in the blood after 24 hours.[10] Tumor accumulation was observed to peak at around 20% ID/g after 5-7 days.[10]
- Tumor Penetration: Autoradiography was used to investigate the penetration of the compound into the tumor tissue, demonstrating rapid and homogeneous distribution within 15 minutes of injection.[10]
- Efficacy Studies: The anti-tumor activity was evaluated in prostate cancer models. In the LNCaP model, a single dose of 150 kBq/kg and 300 kBq/kg resulted in dose-dependent tumor growth inhibition.[10] In the androgen-independent PDX KuCaP-1 model, a single dose of 250 kBg/kg also induced strong tumor growth inhibition.[10]

## Clinical Protocol: Phase I (PAnTHA Trial)

The ongoing Phase I study (NCT06217822) follows a structured protocol to assess the safety and preliminary efficacy of 225Ac-**PSMA-Trillium**.





Click to download full resolution via product page

Figure 2: Phase I Clinical Trial Workflow for 225Ac-PSMA-Trillium.

#### Study Objectives:

- Primary Objectives: To evaluate the safety, tolerability, and determine the recommended Phase II dose of 225Ac-PSMA-Trillium.[5]
- Secondary Objectives: To assess the preliminary anti-tumor activity.[5]

#### Methodology:

- Patient Enrollment: Patients with advanced mCRPC who meet the inclusion criteria are enrolled in the study.[5]
- Dose Escalation: The initial phase of the trial involves administering escalating doses of 225Ac-PSMA-Trillium to different cohorts of patients to identify the maximum tolerated dose.
   [8]
- Dose Expansion: Once the recommended dose is determined, a larger cohort of patients will be treated at this dose to further evaluate safety and preliminary efficacy.[8]



- Imaging and Dosimetry Substudy: A substudy is included to assess the imaging and dosimetry of 225Ac-PSMA-Trillium.[8]
- Follow-up: Patients are monitored for adverse events and treatment response throughout the study.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Bayer starts Phase I study with novel targeted radionuclide therapy 225Ac-PSMA-Trillium in advanced metastatic prostate cancer [bayer.com]
- 2. bayer.com [bayer.com]
- 3. Bayer Begins Phase I Trial for New 225Ac-PSMA-Trillium Therapy in Advanced Prostate Cancer [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. Bayer initiates phase I study with novel targeted radionuclide therapy 225Ac-PSMA-Trillium in advanced metastatic prostate cancer [pharmabiz.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. 225Ac-PSMA-Trillium for Advanced Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Bayer Starts Phase I Trial of 225Ac-PSMA Targeted Therapy for Advanced Prostate Cancer [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Administered activity and dosing regimen for 225Ac-PSMA-Trillium]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15610312#administered-activity-and-dosing-regimen-for-225ac-psma-trillium]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com